![molecular formula C17H19BrN2O5S B1226108 methyl 2-[(5E)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate](/img/structure/B1226108.png)
methyl 2-[(5E)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate
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Overview
Description
2-[5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-methyl-4-oxo-2-sulfanylidene-1-imidazolidinyl]acetic acid methyl ester is an alpha-amino acid ester.
Scientific Research Applications
Aldose Reductase Inhibitors
Compounds structurally related to the specified chemical have been studied for their potential as aldose reductase inhibitors, which are significant in the treatment of diabetic complications. For instance, iminothiazolidin-4-one acetate derivatives have been synthesized and evaluated for their inhibitory activity against aldehyde reductase and aldose reductase. Such compounds could potentially serve as novel drugs for diabetic complications by preventing or slowing the progression of diabetic neuropathy, retinopathy, and cataracts, which are linked to the pathological effects of aldose reductase in high glucose conditions (Sher Ali et al., 2012).
Photodynamic Therapy for Cancer
Another application is in the domain of photodynamic therapy (PDT) for cancer treatment. Compounds with structures bearing resemblance to the specified molecule have been designed and synthesized for their potential use as photosensitizers in PDT. For example, new zinc phthalocyanine derivatives substituted with bromo, methoxy, and other functional groups have been explored for their high singlet oxygen quantum yield, which is crucial for the efficacy of photodynamic therapy in cancer treatment (M. Pişkin et al., 2020).
Antimicrobial Compounds
Similar chemical structures have also been investigated for their antimicrobial properties. The synthesis and evaluation of novel compounds with potential antibacterial activity are ongoing areas of research. For instance, the synthesis of novel thiazolidin-4-ones and related compounds based on certain core structures has shown promise for developing new antibacterial agents (N. Desai et al., 2001).
Antifungal Agents
Research into the development of antifungal agents also sees the utilization of compounds with similar structures. The exploration of new chemical entities for the treatment of fungal infections is a critical area, given the rising resistance to existing antifungal drugs. The synthesis of compounds and their subsequent evaluation for antifungal activity forms a significant part of this research endeavor (B. Lingappa et al., 2010).
properties
Product Name |
methyl 2-[(5E)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate |
---|---|
Molecular Formula |
C17H19BrN2O5S |
Molecular Weight |
443.3 g/mol |
IUPAC Name |
methyl 2-[(5E)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate |
InChI |
InChI=1S/C17H19BrN2O5S/c1-5-25-14-8-11(18)10(7-13(14)23-3)6-12-16(22)19(2)17(26)20(12)9-15(21)24-4/h6-8H,5,9H2,1-4H3/b12-6+ |
InChI Key |
SGHIPAGJNXLRIJ-WUXMJOGZSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)Br)/C=C/2\C(=O)N(C(=S)N2CC(=O)OC)C)OC |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)Br)C=C2C(=O)N(C(=S)N2CC(=O)OC)C)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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